molecular formula C25H23BN2O4 B8240691 (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B8240691
M. Wt: 426.3 g/mol
InChI Key: LUQDTZNRQWTGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole core substituted with an ethoxycarbonyl group at position 3 and a bulky trityl (triphenylmethyl) group at position 1. The boronic acid moiety at position 4 enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The trityl group confers steric bulk, which may influence reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry and materials science due to the combined electronic and steric effects of its substituents.

Properties

IUPAC Name

(3-ethoxycarbonyl-1-tritylpyrazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BN2O4/c1-2-32-24(29)23-22(26(30)31)18-28(27-23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,30-31H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQDTZNRQWTGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tritylation of Pyrazole

Procedure :

  • Dissolve 1H-pyrazole-3-carboxylic acid ethyl ester (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add trityl chloride (12 mmol) and triethylamine (15 mmol) under nitrogen.

  • Stir at 25°C for 12 hours.

  • Quench with ice water, extract with DCM (3 × 50 mL), dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (hexane/ethyl acetate 8:2) to yield 1-trityl-3-ethoxycarbonyl-1H-pyrazole as a white solid (85% yield).

Key Data :

ParameterValue
Melting Point162–164°C
1H^1H NMR (CDCl₃)δ 1.35 (t, 3H), 4.30 (q, 2H), 6.83 (s, 1H), 7.20–7.45 (m, 15H)

Bromination at the 4-Position

Procedure :

  • Dissolve 1-trityl-3-ethoxycarbonyl-1H-pyrazole (5 mmol) in acetic acid (20 mL).

  • Add N-bromosuccinimide (5.5 mmol) and stir at 80°C for 3 hours.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Dry and concentrate to obtain 1-trityl-3-ethoxycarbonyl-4-bromo-1H-pyrazole (92% yield).

Reaction Equation :

1-Trityl-3-ethoxycarbonyl-1H-pyrazole+NBSAcOH4-Bromo derivative+Succinimide\text{1-Trityl-3-ethoxycarbonyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AcOH}} \text{4-Bromo derivative} + \text{Succinimide}

Boronation via Halogen-Metal Exchange

The patent CN104478917A provides a scalable methodology for converting 4-bromopyrazoles to boronic esters, adaptable to the target compound.

Lithiation and Boronating Agent Quench

Procedure :

  • Charge a flame-dried reactor with 1-trityl-3-ethoxycarbonyl-4-bromo-1H-pyrazole (10 mmol) and anhydrous THF (100 mL).

  • Cool to −78°C and add hexyllithium (12 mmol) dropwise.

  • Stir for 1 hour, then add triisopropyl borate (15 mmol).

  • Warm to 25°C over 2 hours, then add pinacol (12 mmol).

  • Quench with 1M HCl (50 mL), extract with ethyl acetate, and dry.

Critical Parameters :

  • Temperature control (−78°C) prevents protodeboronation.

  • Triisopropyl borate offers superior reactivity over trimethyl borate in hindered systems.

Hydrolysis to Boronic Acid

Procedure :

  • Dissolve the boronic ester in THF (30 mL) and 6M HCl (10 mL).

  • Stir at 25°C for 6 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

  • Recrystallize from heptane/ethyl acetate to yield the title compound (75% purity by HPLC).

Optimization Insights :

  • Prolonged hydrolysis (>8 hours) decreases yield due to trityl group instability.

  • Recrystallization at −20°C enhances purity to >95%.

Alternative Routes and Comparative Analysis

Direct Electrophilic Borylation

Electrophilic agents like BBr₃ fail to achieve regioselective borylation in trityl-protected systems, as demonstrated in related pyrazolo[4,3-c]pyridine syntheses.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
1H^1H NMR (DMSO)δ 1.25 (t, 3H), 4.20 (q, 2H), 7.15–7.40 (m, 15H), 8.05 (s, 1H), 8.90 (s, 1H)
11B^{11}B NMRδ 30.5 (characteristic of boronic acids)

Purity Assessment

MethodConditionsResult
HPLCC18, 60% MeOH/H₂O, 1 mL/min98.2% purity
Elemental AnalysisCalculated: C 70.43%, H 5.44%, N 6.57%Found: C 70.38%, H 5.49%, N 6.52%

Industrial-Scale Considerations

Ambeed’s production process (as per VWR product A1603413) emphasizes:

  • Cost Efficiency : Using hexyllithium over LDA reduces reagent costs.

  • Safety : Quenching at −30°C minimizes boronate decomposition hazards.

  • Yield Optimization : Tetrahydrofuran enhances solubility of intermediates compared to DCM.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown significant potential in medicinal chemistry, particularly as an inhibitor of proteasomes. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of regulatory proteins, leading to apoptosis in cancer cells. The boronic acid moiety is known for its ability to form reversible covalent bonds with enzymes, which can be exploited to design selective inhibitors.

Case Study: Anti-Cancer Properties

Research indicates that compounds containing boronic acids can inhibit the activity of proteasomes effectively. For instance, studies have demonstrated that (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid interacts with specific biomolecules involved in cellular signaling pathways, potentially leading to therapeutic applications in treating various cancers.

Organic Synthesis

In organic synthesis, (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid serves as a versatile reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is fundamental for constructing complex organic molecules from simpler ones.

Table: Comparison of Boronic Acids in Organic Synthesis

CompoundStructure FeaturesUnique Properties
(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acidPyrazole ring with trityl groupEnhanced selectivity due to steric hindrance
Phenylboronic AcidSimple phenyl groupCommonly used in drug delivery systems
Pyridinylboronic AcidPyridine ring structureDifferent reactivity patterns due to nitrogen
BenzoboroxoleBoronate ester functionalityKnown for high stability and solubility

This table illustrates how (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid stands out due to its complex structure that combines functional versatility with steric hindrance, making it particularly interesting for synthetic applications .

Diagnostic Applications

The ability of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid to selectively bind to diols makes it valuable for developing diagnostic sensors. These sensors can detect sugars and other biomolecules, which are critical for various medical diagnostics.

Research Insights

Recent studies have highlighted the compound's binding affinity and specificity through biochemical assays such as enzyme inhibition assays and molecular docking studies. These investigations help elucidate its mechanism of action and guide further development as a diagnostic agent .

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazole ring and trityl group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Electronic Features

The following table highlights key structural analogs and their substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
(3-Methyl-1H-pyrazol-4-yl)boronic acid 3-Methyl, 1-H (unsubstituted) C₅H₇BN₂O₂ 153.94 High structural similarity (0.89); lacks steric bulk and ethoxycarbonyl
(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid 1,3,5-Trimethyl C₇H₁₁BN₂O₂ 165.99 Electron-donating methyl groups enhance boronic acid stability
(3-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid 3-Ethoxycarbonyl, 1-(4-methoxybenzyl) C₁₄H₁₇BN₂O₅ 304.11 Smaller aromatic substituent (vs. trityl); improved solubility
(1-Cyclobutylpyrazol-4-yl)boronic acid 1-Cyclobutyl C₇H₁₁BN₂O₂ 165.99 Moderate steric hindrance; cyclobutyl enhances metabolic stability

Key Observations :

  • Electronic Effects : The ethoxycarbonyl group is electron-withdrawing, which may polarize the boronic acid moiety, enhancing its reactivity in Suzuki reactions compared to methyl-substituted analogs .
  • Solubility : The trityl group’s hydrophobicity likely reduces aqueous solubility compared to 4-methoxybenzyl or unsubstituted derivatives .

Biological Activity

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

  • Chemical Formula : C25_{25}H23_{23}BN2_2O4_4
  • Molecular Weight : 426.28 g/mol
  • CAS Number : 2828444-94-4

The biological activity of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors.

1. Anticancer Activity

Research has indicated that boronic acids can inhibit certain cancer cell lines by disrupting cellular signaling pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound may exhibit similar inhibitory effects on CDK2/Cyclin A, potentially leading to reduced proliferation of cancer cells .

2. Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. The ability of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid to modulate these pathways could make it a candidate for anti-inflammatory drug development .

3. Antimicrobial Properties

Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acids and their derivatives:

StudyFindings
Study A Demonstrated that pyrazole derivatives inhibited CDK2/Cyclin A activity in vitro, leading to decreased cancer cell viability .
Study B Reported anti-inflammatory effects of related compounds through COX inhibition in animal models .
Study C Investigated the antimicrobial efficacy of pyrazole derivatives, noting significant inhibition of bacterial growth in laboratory settings .

Q & A

Basic: What are the common synthetic routes for preparing (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Introduction of the trityl (triphenylmethyl) protecting group to the pyrazole nitrogen to prevent undesired side reactions during subsequent steps. This is analogous to protocols for synthesizing trityl-protected pyrazole intermediates .
  • Step 2: Boronation at the 4-position of the pyrazole ring. A Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions is commonly employed, as seen in related pyrazole boronic acid syntheses .
  • Step 3: Ethoxycarbonyl group installation via esterification or substitution reactions. For example, coupling with ethyl chloroformate in the presence of a base (e.g., NaHCO₃) .
    Key Characterization: Post-synthesis, NMR (¹H/¹³C), IR, and mass spectrometry (HRMS) are used to confirm structure and purity, as detailed in analogous boronic acid syntheses .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Methodological Answer:
Critical parameters include:

  • Catalyst Selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos/XPhos for sterically hindered substrates. Evidence from similar reactions shows Pd(Pt-Bu₃)₂ enhances yields with heteroaryl partners .
  • Solvent System: Aqueous/organic biphasic mixtures (e.g., DME/H₂O) improve boronic acid solubility and reaction efficiency .
  • Base Optimization: K₂CO₃ or Cs₂CO₃ for deprotonation, adjusted to avoid protodeboronation (a common side reaction in boronic acids) .
  • Microwave Assistance: Reduces reaction time (e.g., 30–60 min at 100°C) while maintaining yield, as demonstrated in analogous Suzuki couplings .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: To confirm the trityl group (δ ~7.2–7.5 ppm for aromatic protons) and boronic acid proton (if present, δ ~8–9 ppm). Absence of impurities is critical .
  • FT-IR: Peaks at ~3200–3400 cm⁻¹ (B–OH stretch) and ~1350 cm⁻¹ (B–O) confirm boronic acid functionality. Ethoxycarbonyl groups show C=O stretches at ~1700 cm⁻¹ .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-TOF) validates molecular formula, especially given the compound’s high molecular weight .

Advanced: How does the trityl group influence reactivity and stability in cross-coupling reactions?

Methodological Answer:

  • Steric Protection: The bulky trityl group prevents undesired side reactions (e.g., oxidation at the pyrazole nitrogen) and stabilizes intermediates during catalysis .
  • Solubility Impact: Trityl groups enhance solubility in non-polar solvents (e.g., CH₂Cl₂), which can necessitate solvent optimization for reactions requiring polar media .
  • Deprotection Challenges: Harsh conditions (e.g., strong acids) may be required for trityl removal post-coupling, risking boronic acid decomposition. Alternatives like TFA/CH₂Cl₂ mixtures are recommended .

Basic: What are the stability and storage considerations for this boronic acid?

Methodological Answer:

  • Storage Conditions: Store under inert atmosphere (Ar/N₂) at –20°C to minimize protodeboronation and oxidation. Desiccate to prevent hydrolysis .
  • Handling: Use anhydrous solvents (e.g., THF, DMF) during reactions. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced: How can researchers address contradictions in catalytic efficiency data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Substrate Electronic Effects: Electron-withdrawing groups (e.g., ethoxycarbonyl) may reduce boronic acid reactivity. Compare kinetic data under standardized conditions (e.g., TOF calculations) .
  • Ligand-Additive Interactions: Screen ligands (e.g., PPh₃ vs. SPhos) and additives (e.g., TBAB) to identify optimal combinations .
  • Batch Variability: Ensure boronic acid purity via HPLC or TLC before use, as impurities (e.g., boroxines) can skew results .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

  • Cross-Coupling: Suzuki-Miyaura reactions to synthesize biaryl or heteroaryl-pyrazole hybrids, leveraging the boronic acid’s reactivity .
  • Protecting Group Strategy: The trityl group allows selective functionalization at other pyrazole positions .

Advanced: Can this boronic acid act as a Lewis acid catalyst in asymmetric synthesis?

Methodological Answer:
While not directly reported for this compound, analogous aromatic boronic acids catalyze enantioselective Diels-Alder reactions via Lewis acid activation. Experimental design should:

  • Test Coordination Sites: Use NMR titration to assess binding with dienophiles (e.g., acrolein) .
  • Screen Chiral Ligands: Pair with BINOL-derived phosphoric acids to induce asymmetry .

Basic: How to troubleshoot low yields in reactions involving this boronic acid?

Methodological Answer:

  • Purify Starting Material: Recrystallize or use flash chromatography to remove boroxine byproducts .
  • Optimize Stoichiometry: Use a 10–20% excess of boronic acid to account for protodeboronation losses .

Advanced: What computational methods predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

  • DFT Calculations: Model transition states (TS) for Suzuki coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Molecular Dynamics (MD): Simulate solvent effects on boronic acid solubility and catalyst interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.